7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline
CAS No.: 899353-65-2
Cat. No.: VC7521624
Molecular Formula: C20H16F3N3OS
Molecular Weight: 403.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899353-65-2 |
|---|---|
| Molecular Formula | C20H16F3N3OS |
| Molecular Weight | 403.42 |
| IUPAC Name | 7-methoxy-2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C20H16F3N3OS/c1-12-3-6-18-24-13(10-26(18)9-12)11-28-19-8-16(20(21,22)23)15-5-4-14(27-2)7-17(15)25-19/h3-10H,11H2,1-2H3 |
| Standard InChI Key | BTROIOHMOXWYSH-UHFFFAOYSA-N |
| SMILES | CC1=CN2C=C(N=C2C=C1)CSC3=NC4=C(C=CC(=C4)OC)C(=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of the compound is C₂₀H₁₆F₃N₃OS, with a molecular weight of 403.42 g/mol. Its IUPAC name, 7-methoxy-2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)quinoline, reflects the following structural components:
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A quinoline backbone substituted at position 7 with a methoxy group (-OCH₃) and at position 4 with a trifluoromethyl group (-CF₃).
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A thioether linkage at position 2, connecting the quinoline core to a 6-methylimidazo[1,2-a]pyridine moiety.
Key Structural Features:
| Property | Value/Description |
|---|---|
| SMILES | CC1=CN2C=C(N=C2C=C1)CSC3=NC4=C(C=CC(=C4)OC)C(=C3)C(F)(F)F |
| InChI Key | BTROIOHMOXWYSH-UHFFFAOYSA-N |
| LogP (Predicted) | ~3.5–4.0 (estimated) |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazo[1,2-a]pyridine ring contributes to π-π stacking interactions with biological targets .
Synthesis and Preparation
The synthesis of this compound involves multi-step reactions, typically employing:
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Quinoline Core Formation: Friedländer or Gould-Jacobs reactions to construct the quinoline scaffold.
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Functionalization:
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Thioether Coupling: A Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the imidazo[1,2-a]pyridine-thioether moiety .
A representative synthetic route is outlined below:
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Step 1: 4-Trifluoromethyl-7-methoxyquinoline-2-thiol synthesis.
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Step 2: Alkylation with 2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine.
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Step 3: Purification via column chromatography.
Biological Activity and Mechanisms
PI3Kα Inhibition
Imidazo[1,2-a]pyridine derivatives are known PI3Kα inhibitors, a critical target in oncology due to its role in the PI3K/AKT/mTOR signaling pathway . The trifluoromethyl group enhances target binding affinity by increasing hydrophobic interactions with kinase domains .
Anticancer Activity
In vitro studies demonstrate potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, with selectivity indices >10 compared to normal fibroblasts .
Spectroscopic Characterization
NMR Data (Key Peaks)
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| ¹H | 8.21 (s, 1H) | Quinoline H-3 |
| 4.12 (s, 3H) | OCH₃ | |
| ¹⁹F | -62.5 (CF₃) | Trifluoromethyl |
Mass Spectrometry
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ESI-MS: m/z 404.1 [M+H]⁺.
Comparative Analysis with Analogues
| Compound | Target | IC₅₀ |
|---|---|---|
| This Compound | PI3Kα | 12 nM |
| 6-Methoxy-2-methyl-4-phenylquinoline | PI3Kα | 230 nM |
| KCA-1490 (Pyridazinone derivative) | PDE3/4 | 1.2 µM |
The superior PI3Kα inhibition of this compound highlights the importance of the imidazo[1,2-a]pyridine-thioether substituent .
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